(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a crucial component of indinavir, a potent human immunodeficiency virus (HIV) protease inhibitor. Indinavir works by binding to the HIV protease enzyme, preventing it from cleaving viral proteins essential for viral replication. This effectively inhibits HIV replication and slows disease progression in individuals infected with HIV.
Due to its chirality, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol serves as a valuable chiral ligand in asymmetric synthesis. Chiral ligands are molecules that can influence the stereochemistry of a reaction, favoring the formation of one enantiomer over another []. This property makes (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol useful in the synthesis of various optically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, also known as (1S,2R)-(-)-cis-1-amino-2-indanol, is an organic compound with the molecular formula and a molecular weight of approximately 149.19 g/mol. This compound is characterized by its chiral centers, which contribute to its unique stereochemistry. It has a melting point in the range of 117°C to 121°C and is sensitive to air, necessitating careful handling and storage under inert conditions like nitrogen . The compound has a significant role in organic synthesis and medicinal chemistry due to its functional groups, including an amino group and a hydroxyl group.
These reactions make it a versatile intermediate in organic synthesis .
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol exhibits biological activity that has garnered interest in medicinal chemistry. It has been studied for its potential as an integrase inhibitor, which is significant in the development of antiviral agents targeting HIV. The compound's structural properties allow it to interact effectively with biological targets, making it a candidate for further pharmaceutical research .
Several methods exist for synthesizing (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol:
These synthetic routes highlight the importance of controlling stereochemistry during synthesis.
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is primarily used in:
Its unique structure allows it to serve as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Research on (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol has focused on its interactions with various biological targets. Studies have indicated that it may inhibit integrase enzymes crucial for viral replication. These findings suggest its potential role in antiviral therapies, particularly against retroviruses like HIV . Further interaction studies are necessary to fully elucidate its mechanism of action and therapeutic potential.
Several compounds share structural similarities with (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(1S,2R)-cis-1-aminoindan | C₉H₁₁NO | Similar structure; used in similar applications |
(R)-(-)-indoline | C₉H₇N | Contains nitrogen; different stereochemistry |
(S)-(+)-indole | C₈H₇N | Aromatic ring; different functional groups |
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination provides distinct reactivity patterns not found in other similar compounds. Its ability to act as an integrase inhibitor further differentiates it from structurally related analogs.
Corrosive;Irritant